
Methyl trans-2-(2-hydroxyethyl)cyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rel-Methyl(1R,2S)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate: is an organic compound characterized by a cyclopropane ring substituted with a hydroxyethyl group and a carboxylate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rel-Methyl(1R,2S)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of an appropriate alkene precursor followed by esterification. One common method is the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, and the final esterification step involves the reaction of the carboxylic acid with methanol under acidic conditions.
Industrial Production Methods: Industrial production of rel-Methyl(1R,2S)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can optimize the cyclopropanation and esterification steps, ensuring consistent product quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyethyl group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or tosylates in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopropane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: rel-Methyl(1R,2S)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate is used as a building block in organic synthesis, enabling the construction of more complex molecules with cyclopropane motifs.
Biology: This compound can be used in the study of enzyme-catalyzed reactions involving cyclopropane-containing substrates, providing insights into enzyme specificity and mechanism.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and agrochemicals.
Wirkmechanismus
The mechanism of action of rel-Methyl(1R,2S)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring can act as a rigid scaffold, influencing the binding affinity and selectivity of the compound. The hydroxyethyl and ester groups can participate in hydrogen bonding and other non-covalent interactions, modulating the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
- rel-Methyl(1R,2S)-2-(2-hydroxyethyl)cyclopropane-1-carboxylic acid
- rel-Methyl(1R,2S)-2-(2-hydroxyethyl)cyclopropane-1-methanol
- rel-Methyl(1R,2S)-2-(2-hydroxyethyl)cyclopropane-1-amine
Uniqueness: rel-Methyl(1R,2S)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate is unique due to its ester functional group, which imparts distinct chemical reactivity and potential for derivatization. Compared to its acid, alcohol, and amine analogs, the ester form offers different solubility, stability, and reactivity profiles, making it suitable for specific applications in synthesis and research.
Eigenschaften
Molekularformel |
C7H12O3 |
|---|---|
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
methyl (1R,2S)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-10-7(9)6-4-5(6)2-3-8/h5-6,8H,2-4H2,1H3/t5-,6-/m1/s1 |
InChI-Schlüssel |
MQNJPIDNFCSASL-PHDIDXHHSA-N |
Isomerische SMILES |
COC(=O)[C@@H]1C[C@H]1CCO |
Kanonische SMILES |
COC(=O)C1CC1CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


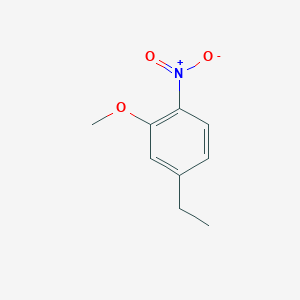
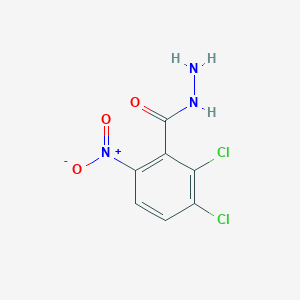

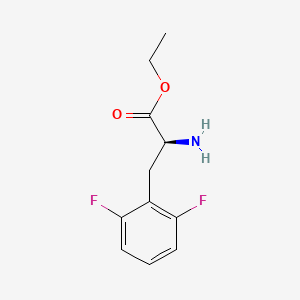
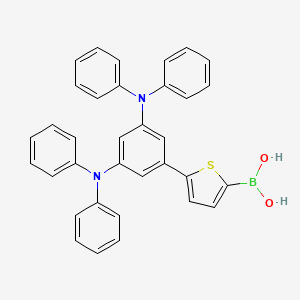
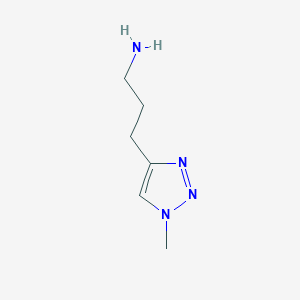
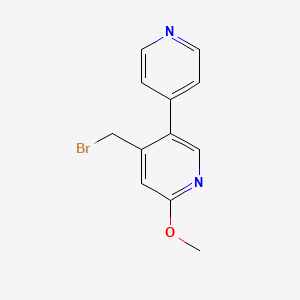
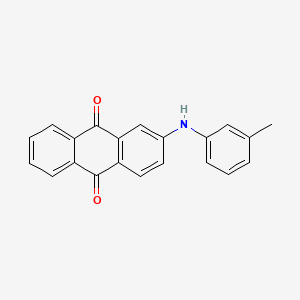

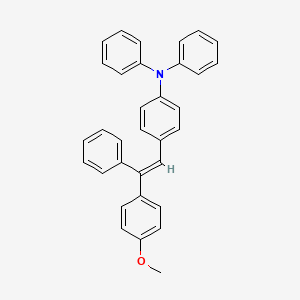
![8-Bromo-2,6-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13133244.png)
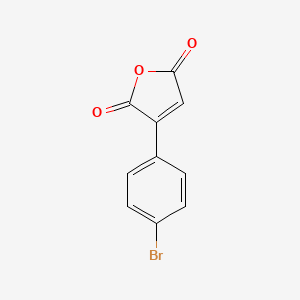
![2-[(5Z)-5-[(5E)-3-ethyl-5-[(2E)-2-(3-ethyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B13133266.png)
![4'-Methyl[2,2'-bipyridine]-5-carboxylic acid](/img/structure/B13133269.png)
